molecular formula C21H19FN6O2 B12425624 Lorlatinib-13C,d3

Lorlatinib-13C,d3

Número de catálogo: B12425624
Peso molecular: 410.4 g/mol
Clave InChI: IIXWYSCJSQVBQM-WCHPYLTNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lorlatinib-13C,d3 is a labeled version of Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor. Lorlatinib is primarily used to treat ALK-positive metastatic non-small cell lung cancer (NSCLC). The labeled compound this compound is used in scientific research to study the pharmacokinetics and metabolic pathways of Lorlatinib.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Lorlatinib-13C,d3 involves the incorporation of carbon-13 and deuterium isotopes into the Lorlatinib molecule. The synthetic route typically starts with the preparation of labeled intermediates, followed by their incorporation into the final Lorlatinib structure. The reaction conditions often involve the use of specific catalysts and solvents to ensure the selective incorporation of the isotopes.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopes and ensure their precise incorporation into the final product. Quality control measures are implemented to ensure the purity and consistency of the labeled compound.

Análisis De Reacciones Químicas

Types of Reactions

Lorlatinib-13C,d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxylated metabolites.

    Reduction: Reduction reactions can lead to the formation of reduced metabolites.

    Substitution: Nucleophilic substitution reactions can occur, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly used.

Major Products

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to study their structures and properties.

Aplicaciones Científicas De Investigación

Lorlatinib is a macrocyclic compound and a third-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) . It was originally developed to inhibit ALK mutant forms that cause resistance to first- and second-generation ALK-TKIs in patients with advanced non-small-cell lung cancer (NSCLC) . Lorlatinib has demonstrated substantial systemic and intracranial activity in both treatment-naive patients and those with relapse after first- and second-generation ALK TKIs, due to its broad ALK mutational coverage and optimized central nervous system penetration through the blood–brain barrier .

Efficacy Against Non-Small Cell Lung Cancer (NSCLC)
Lorlatinib has shown improved benefit compared to crizotinib in patients with previously untreated, advanced, ALK-positive NSCLC . In a phase III trial, lorlatinib demonstrated a significantly improved progression-free survival (PFS) compared to crizotinib . After 5 years of follow-up, results from the CROWN study indicated that ALK resistance mutations were not detected in circulating tumor DNA collected at the end of lorlatinib treatment . The study concluded that lorlatinib has set a new benchmark for targeted therapies in ALK-positive NSCLC . Lorlatinib also improved PFS versus crizotinib and showed intracranial activity in patients .

Overcoming Resistance Mutations
Lorlatinib can effectively overcome most secondary resistance mutations caused by first/second-generation ALK-TKIs . However, acquired resistance to lorlatinib is inevitable . One study reported rare acquired ALK compound mutations (ALK L1196M and D1203N) conferring resistance to lorlatinib . In such cases, SAF-189s and chemotherapy have shown antitumor effects and may be viable therapeutic options .

Impact on Lipidome
treatment with lorlatinib can significantly affect the lipidome of hepatic cells . Specifically, it has been found to increase several species of cholesteryl esters (ChoE), numerous molecular species of long-chain triglycerides (TG), and several diglycerides (DG), lysosophosphatidylcholines (LPC), and phosphatidylcholines (PC) species .

Mecanismo De Acción

Lorlatinib-13C,d3 exerts its effects by inhibiting the activity of the anaplastic lymphoma kinase (ALK) enzyme. This inhibition prevents the activation of downstream signaling pathways that promote cell proliferation and survival. The molecular targets of this compound include the ALK fusion proteins, which are commonly found in ALK-positive NSCLC. By binding to these targets, this compound disrupts the signaling pathways and induces apoptosis in cancer cells .

Comparación Con Compuestos Similares

Lorlatinib-13C,d3 is unique compared to other similar compounds due to its labeled isotopes, which allow for detailed pharmacokinetic and metabolic studies. Similar compounds include:

    Crizotinib: A first-generation ALK inhibitor with lower potency and CNS penetration compared to Lorlatinib.

    Alectinib: A second-generation ALK inhibitor with improved efficacy and CNS penetration but different resistance profiles.

    Brigatinib: Another second-generation ALK inhibitor with a distinct resistance profile and efficacy in ALK-positive NSCLC.

This compound stands out due to its enhanced ability to penetrate the CNS and its effectiveness against a broader range of ALK mutations .

Actividad Biológica

Introduction

Lorlatinib-13C,d3 is a labeled variant of lorlatinib, a third-generation tyrosine kinase inhibitor (TKI) primarily used for the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC). This article explores the biological activity of this compound, focusing on its pharmacokinetics, efficacy, safety, and metabolic interactions.

Lorlatinib functions by inhibiting ALK and ROS1 kinases, which are implicated in the pathogenesis of certain cancers. The compound exhibits a high therapeutic index due to its selective action against these targets while minimizing off-target effects. Notably, this compound retains the ability to penetrate the blood-brain barrier, making it effective for treating brain metastases associated with NSCLC .

Metabolism and Excretion

Lorlatinib undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes. Key findings regarding its pharmacokinetic profile include:

  • Half-Life : Approximately 24 hours.
  • Metabolites : The major circulating metabolite is M8 (PF-06895751), which is pharmacologically inactive .
  • Drug Interactions : Lorlatinib has been shown to induce CYP3A4 and CYP2B6 enzymes, potentially affecting the metabolism of co-administered drugs .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Half-Life~24 hours
BioavailabilityHigh (oral administration)
Major MetaboliteM8 (inactive)
Enzyme InductionCYP3A4, CYP2B6

Clinical Trials Overview

Lorlatinib has demonstrated significant antitumor activity in patients with ALK-positive NSCLC. In a phase III trial (CROWN study), lorlatinib was compared to crizotinib, showing improved progression-free survival (PFS) and overall response rates:

  • PFS : Median PFS was not reached for lorlatinib compared to 9.3 months for crizotinib.
  • Objective Response Rate (ORR) : 75% in patients treated with lorlatinib versus 60% with crizotinib .

Case Studies

  • Case Study 1 : A patient with grade 3 drug-induced interstitial lung disease (DI-ILD) transitioned from alectinib to lorlatinib. After 10 weeks on lorlatinib, imaging showed significant improvement in lung lesions without recurrence of DI-ILD symptoms .
  • Case Study 2 : In a real-world study involving patients in India, lorlatinib demonstrated an ORR of 70% among those who had previously failed first-line therapies. The safety profile was consistent with clinical trial data, highlighting manageable adverse effects .

Safety Profile

The safety profile of lorlatinib includes common treatment-related adverse events such as hypercholesterolemia (79.5%) and hypertriglyceridemia (25.6%). Serious adverse events were infrequent but included CNS-related effects that were manageable through dose adjustments .

Table 2: Common Adverse Events Associated with Lorlatinib

Adverse EventIncidence (%)
Hypercholesterolemia79.5
Hypertriglyceridemia25.6
CNS EffectsVariable

Propiedades

Fórmula molecular

C21H19FN6O2

Peso molecular

410.4 g/mol

Nombre IUPAC

(16R)-19-amino-13-fluoro-4,16-dimethyl-9-oxo-8-(trideuterio(113C)methyl)-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile

InChI

InChI=1S/C21H19FN6O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12/h4-7,9,11H,10H2,1-3H3,(H2,24,25)/t11-/m1/s1/i2+1D3

Clave InChI

IIXWYSCJSQVBQM-WCHPYLTNSA-N

SMILES isomérico

[2H][13C]([2H])([2H])N1CC2=NN(C(=C2C3=CC(=C(N=C3)N)O[C@@H](C4=C(C1=O)C=CC(=C4)F)C)C#N)C

SMILES canónico

CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.